![molecular formula C11H10N2O2 B2895999 Methyl 4-aminoquinoline-8-carboxylate hydrochloride CAS No. 1416438-65-7](/img/structure/B2895999.png)
Methyl 4-aminoquinoline-8-carboxylate hydrochloride
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Overview
Description
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H11ClN2O2 . It is a research use only compound and is used in the field of pharmaceutical testing .
Physical And Chemical Properties Analysis
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” has a molecular weight of 238.67 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation
This research presents a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives, using a substrate similar to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Shabashov & Daugulis, 2010).
Synthesis and Spectroscopic Characterization
This study discusses the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline, a compound related to Methyl 4-aminoquinoline-8-carboxylate hydrochloride. The research focuses on the novel ligand's synthesis and its metal complexes (Patel & Patel, 2017).
New Multifunctional Agents for Alzheimer’s Disease Treatment
This paper covers the synthesis of new hybrids of 4-amino-2,3-polymethylenequinoline, structurally similar to Methyl 4-aminoquinoline-8-carboxylate hydrochloride, as potential multifunctional agents for Alzheimer’s disease treatment (Makhaeva et al., 2020).
Antiparasitic Activities and Toxicities of Individual Enantiomers
Research on 8-Aminoquinolines, a class of antiparasitic agents, shows their efficacy and limitations. This study specifically looks at a representative from this class, which is closely related to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Nanayakkara et al., 2008).
Corrosion Inhibitors for Mild Steel
A study on 8-hydroxyquinoline derivatives, including Methyl 4-aminoquinoline-8-carboxylate hydrochloride, examines their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments (Rbaa et al., 2019).
Synthesis and Antimicrobial Activities
The study focuses on the synthesis of sulfonohydrazide‐substituted 8‐hydroxyquinoline derivative and its oxinates, exploring their antimicrobial activities. This research provides insights into the potential of Methyl 4-aminoquinoline-8-carboxylate hydrochloride and related compounds in antimicrobial applications (Dixit et al., 2010).
Iron-Catalyzed Ortho-Alkylation of Carboxamides
A study on the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation, which is related to the chemical structure of Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Fruchey et al., 2014).
Catalysis of Ester Aminolysis by Weak Amine Bases
This research compares experimental studies and theoretical investigation on the aminolysis of substituted phenyl esters of quinoline-6- and -8-carboxylic acids, providing valuable insights into the chemical properties of Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Adalsteinsson & Bruice, 1998).
Safety And Hazards
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAROBFQPXTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-8-carboxylate hydrochloride |
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